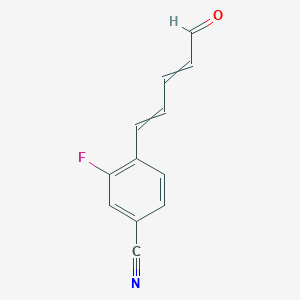
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is a chemical compound with the molecular formula C16H24O3Sn. It is a member of the organotin family, which are compounds containing tin atoms bonded to carbon. This compound is notable for its unique structure, which includes a benzodioxastannole ring system and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde typically involves the reaction of dibutyltin oxide with a suitable benzodioxastannole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as toluene or dichloromethane, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The tin atom can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products
Oxidation: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carboxylic acid.
Reduction: 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-methanol.
Substitution: Various substituted benzodioxastannole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.
Industry: It is used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
Wirkmechanismus
The mechanism by which 2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: Similar structure but lacks the tin atom and aldehyde group.
2,2-Dibutyl-1,3,2-dioxastannolane: Contains a similar organotin structure but with different substituents and functional groups.
Uniqueness
2,2-Dibutyl-2H-1,3,2-benzodioxastannole-5-carbaldehyde is unique due to its combination of a benzodioxastannole ring system and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and biological research.
Eigenschaften
CAS-Nummer |
193903-02-5 |
|---|---|
Molekularformel |
C15H22O3Sn |
Molekulargewicht |
369.04 g/mol |
IUPAC-Name |
2,2-dibutyl-1,3,2-benzodioxastannole-5-carbaldehyde |
InChI |
InChI=1S/C7H6O3.2C4H9.Sn/c8-4-5-1-2-6(9)7(10)3-5;2*1-3-4-2;/h1-4,9-10H;2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
UQWGLHUCHRVSBD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC2=C(O1)C=C(C=C2)C=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





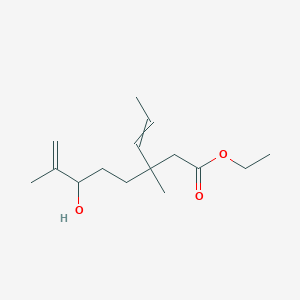
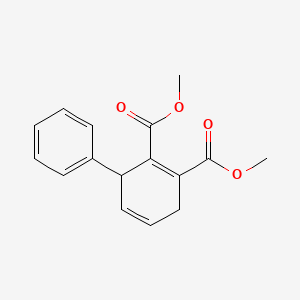
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)
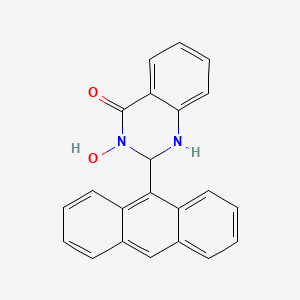
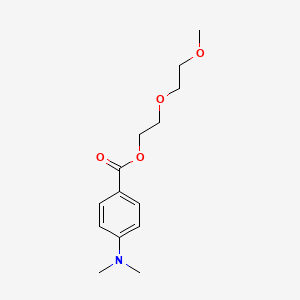
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)
